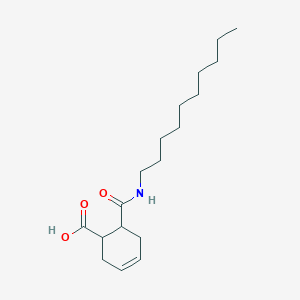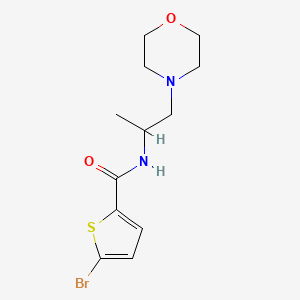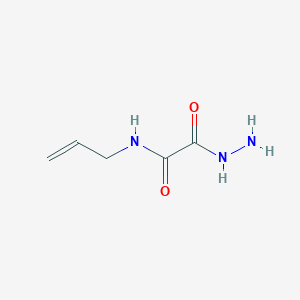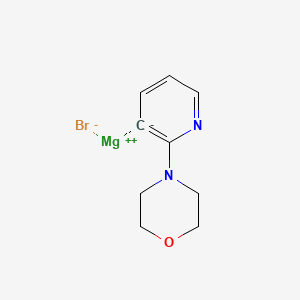
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of carbon-nitrogen bonds due to the presence of the morpholine and pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 2-(morpholin-1-yl)pyridine with magnesium in the presence of bromine in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalysts: Iodine or a small amount of dibromoethane can be used to activate the magnesium
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is automated to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic molecules
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants
Halides: Alkyl and aryl halides
Electrophiles: Such as carbon dioxide, epoxides, and nitriles
Major Products
Alcohols: From reactions with aldehydes and ketones
Substituted Pyridines: From substitution reactions
Coupled Products: From coupling reactions with electrophiles
Aplicaciones Científicas De Investigación
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is used in various fields of scientific research:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the modification of biomolecules for research purposes
Medicine: In the development of pharmaceuticals, particularly those involving nitrogen-containing heterocycles
Industry: In the production of fine chemicals and intermediates for various applications
Mecanismo De Acción
The compound exerts its effects through the formation of carbon-carbon and carbon-nitrogen bonds. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the creation of more complex molecules. The presence of the morpholine and pyridine rings enhances the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Piperidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Pyrrolidin-1-yl)pyridin-3-yl)magnesium bromide
- (2-(Morpholin-1-yl)phenyl)magnesium bromide
Uniqueness
(2-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide is unique due to the presence of both morpholine and pyridine rings, which provide enhanced reactivity and selectivity in organic synthesis. The combination of these rings allows for the formation of complex molecules that are not easily accessible with other Grignard reagents.
Propiedades
IUPAC Name |
magnesium;4-(3H-pyridin-3-id-2-yl)morpholine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1-2,4H,5-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYTYLNFERDPBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=[C-]C=CC=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
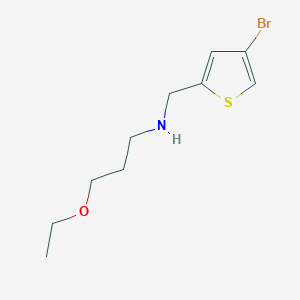
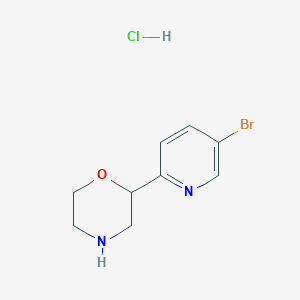
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
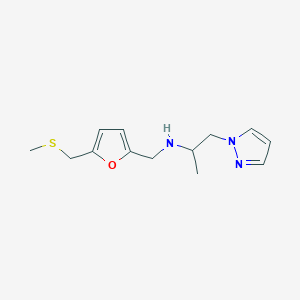
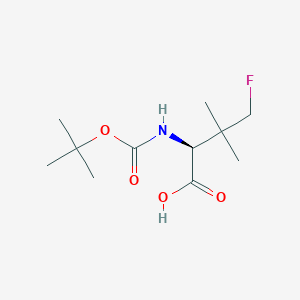
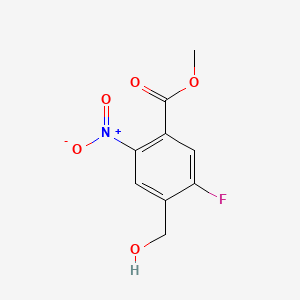

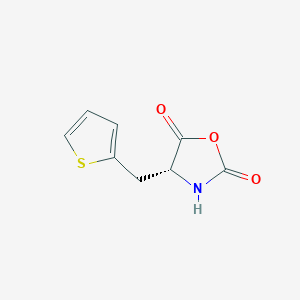
![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)

